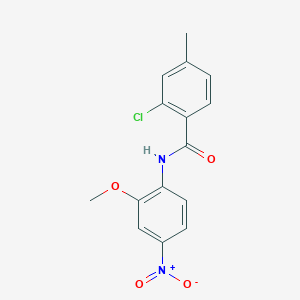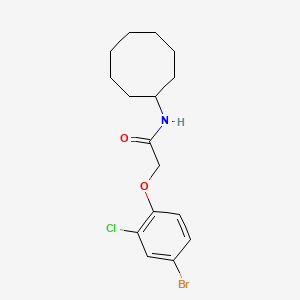
2-(4-bromo-2-chlorophenoxy)-N-cyclooctylacetamide
Vue d'ensemble
Description
2-(4-bromo-2-chlorophenoxy)-N-cyclooctylacetamide (also known as BCCA) is a chemical compound that belongs to the family of cyclohexylcarbamic acid derivatives. It is a synthetic compound that has been extensively studied for its potential use in scientific research. BCCA has been found to exhibit a wide range of biological activities, making it a promising candidate for various applications in the field of life sciences.
Mécanisme D'action
The exact mechanism of action of BCCA is not fully understood. However, it is believed to act by modulating the activity of certain ion channels and receptors in the central nervous system. BCCA has been found to interact with the TRPV1 receptor, which plays a key role in pain perception and inflammation. BCCA has also been shown to modulate the activity of the GABA-A receptor, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
BCCA has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of various diseases. BCCA has also been found to have anticonvulsant effects, suggesting its potential use in the treatment of epilepsy. In addition, BCCA has been shown to have anxiolytic effects, indicating its potential use in the treatment of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
BCCA has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. BCCA also exhibits a wide range of biological activities, making it a versatile tool for investigating various biological processes. However, BCCA also has some limitations. Its exact mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. In addition, BCCA has not been extensively studied in humans, which limits its potential use in clinical settings.
Orientations Futures
There are several future directions for research on BCCA. One area of interest is the investigation of its potential use in the treatment of chronic pain and inflammation. Another area of interest is the exploration of its potential use in the treatment of epilepsy and other neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of BCCA and to identify potential side effects and safety concerns. Overall, BCCA is a promising compound that has the potential to contribute to advancements in the field of life sciences.
Applications De Recherche Scientifique
BCCA has been extensively studied for its potential use in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. BCCA has also been investigated for its potential use in the treatment of various diseases, such as epilepsy, chronic pain, and inflammation.
Propriétés
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-cyclooctylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrClNO2/c17-12-8-9-15(14(18)10-12)21-11-16(20)19-13-6-4-2-1-3-5-7-13/h8-10,13H,1-7,11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEMNFJLEWUVHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)COC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-methyl-5-{5-[5-(tetrahydro-2-furanyl)-2-thienyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B3960333.png)
![methyl 4-[4-(allyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3960339.png)
![N-methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]acetamide](/img/structure/B3960344.png)
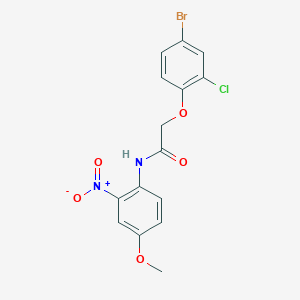
![6-(5-chloro-2,3-dimethoxyphenyl)-3-(methylthio)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3960358.png)
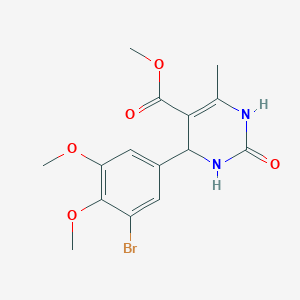
![10-bromo-6-(4-chlorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3960364.png)
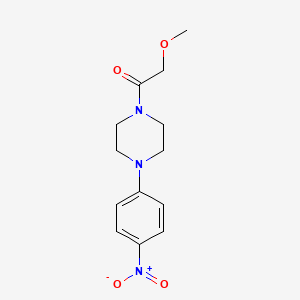
![10-bromo-6-(2,3-dichlorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3960382.png)

![7-[(4-hydroxyphenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol](/img/structure/B3960388.png)


